1,2,3,4,5-Pentathiepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H4S5 |
|---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
pentathiepane |
InChI |
InChI=1S/C2H4S5/c1-2-4-6-7-5-3-1/h1-2H2 |
InChI Key |
RBTUCNGNEMKWGJ-UHFFFAOYSA-N |
SMILES |
C1CSSSSS1 |
Canonical SMILES |
C1CSSSSS1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,2,3,4,5 Pentathiepane
Classical and Activated Sulfur Source Approaches
Reactions Utilizing Disulfur (B1233692) Dichloride (S₂Cl₂) and Trisulfur (B1217805) Dichloride (S₃Cl₂)
Early synthetic methods for constructing the 1,2,3,4,5-pentathiepane ring system often involved the use of activated sulfur sources like disulfur dichloride (S₂Cl₂) and trisulfur dichloride (S₃Cl₂). researchgate.net These approaches typically rely on the reaction of these sulfur-transfer reagents with appropriate nucleophiles under what are often described as harsh reaction conditions. researchgate.net For instance, the reaction of aryl tert-butyl disulfides with sulfur monochloride in tetrahydrofuran (B95107) has been shown to directly yield benzopentathiepins in good yields. researchgate.net Another strategy involves a C-H activated route using the 1,4-diaza-bicyclo[2.2.2]octane (DABCO) sulfur monochloride complex, which facilitates the formation of the pentathiepane ring. researchgate.net
Ortho-Dithiol Condensation Methodologies
A classical and widely utilized method for the synthesis of benzofused pentathiepanes is the condensation of an ortho-dithiol with an activated sulfur source. researchgate.net This approach involves the direct reaction of a 1,2-arenedithiol with reagents such as disulfur dichloride or elemental sulfur. researchgate.net These reactions, while effective, often necessitate stringent conditions to proceed. researchgate.net
Elemental Sulfur-Mediated Syntheses
Reactions in Liquid Ammonia (B1221849)
A significant advancement in the synthesis of 1,2,3,4,5-pentathiepanes involves the use of elemental sulfur in liquid ammonia. This method has proven to be highly effective for the preparation of various cyclic polysulfides, including benzopentathiepins. researchgate.net The reaction of 1,2-benzenedithiols or their precursors, such as 1,3-benzodithiole-2-thiones, with elemental sulfur in liquid ammonia at ambient temperature can produce the desired pentathiepanes in high yields. researchgate.net The addition of 1,3-dinitrobenzene (B52904) to the work-up solvent has been observed to considerably increase the product yield in some cases. researchgate.net This methodology has also been successfully applied to the synthesis of other complex pentathiepane derivatives. researchgate.net
| Reactant(s) | Conditions | Product | Yield |
| 1,2-Benzenedithiol and Elemental Sulfur | Liquid Ammonia, Ambient Temperature | Benzopentathiepin | High |
| 1,3-Benzodithiole-2-thione and Elemental Sulfur | Liquid Ammonia, Ambient Temperature | Benzopentathiepin | High |
Fluoride (B91410) Anion-Catalyzed Sulfurization of Thioketones
A more recent and milder approach to sulfur-rich heterocycles involves the fluoride anion-catalyzed sulfurization of thioketones with elemental sulfur. mdpi.comnih.gov This method utilizes a nucleophilic catalyst, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (THF) or cesium fluoride (CsF) in dimethylformamide (DMF), to activate the elemental sulfur. nih.govresearchgate.net The in situ generated fluoropolysulfide anions then react with the thioketone. nih.govresearchgate.net While this method has been shown to be effective for the synthesis of various sulfur heterocycles like 1,2,4-trithiolanes and 1,2,4,5-tetrathianes, the formation of 1,2,3,5,6-pentathiepanes has also been reported. mdpi.comresearchgate.netresearchgate.net The reaction proceeds through key intermediates such as dithiiranes, which can undergo further reactions to yield the final heterocyclic products. nih.govresearchgate.net
| Thioketone | Catalyst | Solvent | Product(s) |
| Thiobenzophenone | TBAF or CsF | THF or DMF | 1,2,4,5-Tetrathianes, potential for 1,2,3,5,6-Pentathiepanes |
| Thioxo derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione | TBAF | THF | Ring-enlarged products |
Cyclization of Polyunsaturated Hydrocarbons with Elemental Sulfur
The direct sulfurization of polyunsaturated hydrocarbons with elemental sulfur provides another route to 1,2,3,4,5-pentathiepanes. For example, the sulfurization of tetraarylbutatrienes in dimethylformamide (DMF) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to afford this compound derivatives. mdpi.com This reaction demonstrates the utility of elemental sulfur in the construction of the pentathiepane ring from unsaturated precursors. mdpi.com
| Substrate | Reagents | Product |
| Tetraarylbutatrienes | Elemental Sulfur, DBU | This compound derivatives |
Phase-Transfer Catalysis in 1,2,3,5,6-Pentathiepane Production
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from one phase to another, where it can react with the substrate. wikipedia.orgcrdeepjournal.org This technique can enhance reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for hazardous solvents or expensive reagents. researchgate.netbiomedres.us
In the context of producing 1,2,3,5,6-pentathiepane (lenthionine), PTC offers a viable route. A known synthesis involves the reaction of dichloromethane (B109758) with sodium polysulfides. wikipedia.org In this type of reaction, the polysulfide anions are present in an aqueous solution, while the dichloromethane substrate is in an organic phase. A phase-transfer catalyst is employed to shuttle the polysulfide anions into the organic phase to react with dichloromethane, ultimately forming the pentathiepane ring. wikipedia.orgwikipedia.org The catalyst functions by forming a lipophilic ion pair with the anion, which can then readily cross the phase boundary. The effectiveness of the catalysis is influenced by several factors, including the structure of the catalyst, solvent choice, temperature, and stirring speed. biomedres.us Quaternary ammonium salts such as methyltrioctylammonium chloride (Aliquat 336) and (cetyl)pyridinium chloride are common examples of effective phase-transfer catalysts used in various organic syntheses. icm.edu.pl
Table 1: Examples of Phase-Transfer Catalysts and Their Applications
| Catalyst Type | Example Catalyst | Chemical Name | Typical Application |
|---|---|---|---|
| Quaternary Ammonium Salt | Aliquat® 336 | Methyltrioctylammonium chloride | Epoxidation, Alkylation icm.edu.pl |
| Quaternary Ammonium Salt | Arquad® 2HT | Dimethyl[dioctadecyl(76%)+dihexadecyl(24%)] ammonium chloride | Epoxidation icm.edu.pl |
| Pyridinium Salt | (Cetyl)pyridinium chloride | N-Hexadecylpyridinium chloride | Epoxidation icm.edu.pl |
| Phosphonium Salt | TBAB | Tetrabutylammonium bromide | Synthesis of Heterocycles researchgate.net |
Biomimetic and Enzymatic Synthetic Pathways
Biomimetic synthesis seeks to replicate the elegant and efficient chemical transformations that occur in nature. researchgate.net By mimicking biosynthetic pathways, chemists can devise novel strategies for constructing complex natural products. researchgate.netwiley-vch.de The formation of 1,2,3,5,6-pentathiepane in organisms like the shiitake mushroom (Lentinula edodes) provides a blueprint for such enzymatic and biomimetic approaches. researchgate.netresearchgate.net
A biomimetic, regioselective synthesis has been developed for a pentathiepane derivative, 5,6,7,8,9-pentathiabenzocycloheptene-1,2-diol. researchgate.net This process involves the reaction of ortho-benzoquinone with reduced elemental sulfur (H₂Sₓ). A key aspect of this synthesis is the proposed mechanism that favors a 1,6-conjugate addition of the sulfur nucleophile to the quinone system over a 1,4-addition. researchgate.net
The proposed mechanism suggests that hydrogen bonding to the quinone's oxygen atom enhances the nucleophilicity of the hydrogen polysulfide. This facilitates the initial addition. The resulting 3-polysulfidobenzene-diol intermediate is then thought to be oxidized to its corresponding quinone, which subsequently undergoes ring closure at the C3-C4 bond to form the final pentasulfur-containing ring structure. researchgate.net This regioselective approach highlights how principles observed in biological systems can be harnessed to control reaction outcomes in the laboratory.
Table 2: Proposed Mechanistic Steps in the Synthesis of a Pentasulfane from o-Benzoquinone
| Step | Description | Key Feature |
|---|---|---|
| 1 | Nucleophilic Attack | 1,6-conjugate addition of H₂Sₓ to the o-benzoquinone. |
| 2 | Intermediate Formation | Formation of a 3-polysulfidobenzene-diol intermediate. |
| 3 | Oxidation | The diol intermediate is oxidized to its corresponding quinone. |
| 4 | Ring Closure | Cyclization occurs at the C3-C4 bond to form the pentathiepane ring. |
Data sourced from research on the regioselective synthesis of pentasulfanes. researchgate.net
The characteristic flavor of shiitake mushrooms is largely due to 1,2,3,5,6-pentathiepane (lenthionine), which is produced via a well-defined enzymatic pathway both in vitro and in vivo. researchgate.nettandfonline.comsciopen.com The biosynthesis begins with the precursor compound, lentinic acid. mdpi.comsemanticscholar.org
The formation of lenthionine (B1200207) is a multi-step process:
First Enzymatic Step: The enzyme γ-glutamyl transpeptidase (LEGGT) acts on lentinic acid, hydrolyzing a glutamyl peptide bond to release glutamic acid and produce an intermediate. mdpi.comsemanticscholar.org
Second Enzymatic Step: A C-S lyase, specifically cystine sulfoxide (B87167) lyase (LECSL), then acts on the intermediate from the first step. mdpi.comsemanticscholar.org This reaction generates a highly reactive and unstable thiosulfinate intermediate. mdpi.com
Non-Enzymatic Reactions: The unstable thiosulfinate spontaneously degrades and undergoes a series of non-enzymatic polymerization and rearrangement reactions, ultimately forming lenthionine along with other cyclic sulfur compounds like 1,2,4-trithiolane (B1207055). researchgate.netmdpi.comsemanticscholar.org
This entire cascade, initiated by two key enzymes, efficiently converts a stable precursor into the volatile and aromatic pentathiepane. tandfonline.com Research has shown that treating Lentinula edodes mycelia with citric acid can significantly increase the expression of the genes for both LEGGT and LECSL, leading to a higher yield of lenthionine. mdpi.comsemanticscholar.org
Table 3: Key Components in the Enzymatic Formation of 1,2,3,5,6-Pentathiepane
| Component | Name/Type | Role in Pathway |
|---|---|---|
| Precursor | Lentinic acid | The initial substrate for the enzymatic cascade. researchgate.netmdpi.com |
| Enzyme 1 | γ-Glutamyl Transpeptidase (LEGGT) | Catalyzes the first step, removing a γ-glutamyl group. mdpi.comsemanticscholar.org |
| Enzyme 2 | Cystine Sulfoxide Lyase (LECSL) | Catalyzes the second step, converting the intermediate to thiosulfinate. mdpi.comsemanticscholar.org |
| Intermediate | Thiosulfinate | A highly reactive, unstable compound formed after the second enzymatic step. mdpi.com |
| Final Product | 1,2,3,5,6-Pentathiepane (Lenthionine) | Formed via non-enzymatic degradation and polymerization of the thiosulfinate. researchgate.netsemanticscholar.org |
Structural Elucidation and Conformational Analysis of 1,2,3,4,5 Pentathiepane
Advanced Spectroscopic Characterization Techniques
The precise structure and conformation of 1,2,3,4,5-pentathiepane and its derivatives have been elucidated using a combination of sophisticated spectroscopic methods. These techniques provide detailed insights into the molecular framework, connectivity, and spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound, offering detailed information about the proton and carbon environments within the molecule.
¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For the parent compound, 1,2,3,5,6-pentathiepane (lenthionine), the ¹H NMR spectrum exhibits a single peak, indicating the chemical equivalence of the four protons in the two methylene (B1212753) groups. google.com This singlet is a characteristic feature of the S-CH₂-S group. google.com
In substituted derivatives, such as 6-methyl-1,2,3,4,5-pentathiepane (MPTP), the ¹H NMR spectrum provides distinct signals for the different protons, allowing for their specific assignment. For instance, studies on MPTP isolated from heated garlic have utilized ¹H NMR for its positive identification. koreascience.kr The chemical shifts and coupling patterns in the ¹H NMR spectrum are crucial for determining the position and stereochemistry of substituents on the pentathiepane ring.
Table 1: ¹H NMR Chemical Shift Data for Selected Pentathiepanes
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| 1,2,3,5,6-Pentathiepane | -CH₂- | 4.33 |
| 6-Methyl-1,2,3,4,5-pentathiepane | Data not available | Data not available |
Note: The chemical shift for 1,2,3,5,6-pentathiepane is referenced to tetramethylsilane (B1202638) (TMS). google.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. docbrown.infopressbooks.pub
For symmetrically substituted or unsubstituted pentathiepanes, the number of signals in the ¹³C NMR spectrum can indicate the degree of symmetry in the molecule. For example, in 1,2,3,5,6-pentathiepane-bis(spiroadamantane), the ¹³C NMR spectrum was expected to show a specific number of signals corresponding to its symmetry, although decomposition was observed at higher temperatures before coalescence could be achieved. clockss.org The chemical shifts of the carbon atoms in the pentathiepane ring are influenced by the electronegativity of the adjacent sulfur atoms and the presence of any substituents.
Table 2: Representative ¹³C NMR Chemical Shift Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| Data for this compound not available |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. wikipedia.orgipb.pt
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C. wikipedia.orgcolumbia.edu An HSQC spectrum would show a cross-peak for each C-H bond in the this compound molecule, linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for establishing the connectivity across the sulfur atoms in the pentathiepane ring and for assigning quaternary carbons.
Diffusion-Ordered Spectroscopy (DOSY) : DOSY is a technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients. researchgate.netresearchgate.net This can be valuable for analyzing mixtures containing pentathiepanes and for studying intermolecular interactions.
The application of these 2D NMR methods provides a comprehensive picture of the molecular structure of this compound and its derivatives, confirming the assignments made from 1D NMR and providing crucial data for conformational analysis. frontiersin.orgyoutube.com
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ethz.ch
Infrared (IR) Spectroscopy : The IR spectrum of 1,2,3,5,6-pentathiepane shows significant absorptions at specific wave numbers, which can be attributed to the vibrations of the methylene groups and the sulfur-sulfur bonds. google.com The positions of these bands can be influenced by the conformation of the seven-membered ring.
Raman Spectroscopy : Raman spectroscopy is particularly well-suited for studying the S-S and C-S stretching vibrations in cyclic polysulfides. researchgate.netnih.gov Characteristic Raman bands can be identified for S-CH₂-S and S-S-S functionalities. optica.org For instance, a band appearing around 482 cm⁻¹ can be indicative of the presence of polysulfides (S-S-S). researchgate.net The analysis of Raman spectra has been used to differentiate between constitutional and configurational isomers of related cyclic polysulfides. researchgate.net
Table 3: Vibrational Spectroscopy Data for 1,2,3,5,6-Pentathiepane
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Infrared (KBr) | 1350, 1188, 822, 801, 698 | Not specified |
| Raman | ~482 | S-S-S stretch |
Note: The IR data is from a patent and lacks specific assignments. google.com The Raman data is a general characteristic for polysulfides. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. tutorchase.com
For this compound and its derivatives, mass spectrometry provides the molecular ion peak (M+), which confirms the molecular weight. A characteristic feature in the mass spectra of pentathiepines is the presence of a strong peak corresponding to the loss of two sulfur atoms (M+ - 2S). researchgate.net This fragmentation pattern is a key diagnostic tool for identifying the pentathiepine ring system. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the molecule and its fragments, further confirming the structure. researchgate.net For example, the molecular structures of some benzopentathiepin derivatives have been determined using NMR in conjunction with high-resolution mass spectra. researchgate.net
Table 4: Characteristic Mass Spectrometry Fragmentation
| Compound Family | Characteristic Fragment Ion |
|---|---|
| Pentathiepines | [M - 2S]⁺ |
Note: This is a general characteristic fragmentation pattern for this class of compounds. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netresearchgate.netoup.commdpi.com By diffracting a beam of X-rays off a single crystal, researchers can generate an electron density map from which atomic positions, bond lengths, and bond angles can be calculated, providing an unambiguous depiction of the molecule's solid-state structure. researchgate.netresearchgate.net This method has been instrumental in confirming the molecular structures of various sulfur-rich heterocycles, including derivatives of the pentathiepane ring system. researchgate.netresearchgate.netresearchgate.net
While specific crystallographic data for the parent this compound is not widely published, extensive analysis has been performed on its close isomer, lenthionine (B1200207) (1,2,3,5,6-pentathiepane), and related pentathiepin derivatives. These studies provide critical insights into the fundamental structure of the seven-membered polysulfide ring. For instance, the structures of various benzopentathiepins and a ferrocenopentathiepin have been unequivocally confirmed by single-crystal X-ray analysis. researchgate.netresearchgate.net
The crystal structure of lenthionine, a key flavor component of shiitake mushrooms, has been determined by X-ray crystallography. This analysis provides foundational data for understanding the solid-state conformation of the pentathiepane ring.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Lattice Parameter (a) | 12.26 Å |
| Lattice Parameter (b) | 7.72 Å |
| Lattice Parameter (c) | 7.77 Å |
| Lattice Parameter (β) | 111.2° |
This data pertains to the isomer 1,2,3,5,6-pentathiepane and is presented to illustrate the crystallographic characteristics of the pentathiepane ring system.
Conformational Dynamics and Inversion Barriers of the Pentathiepane Ring
The seven-membered pentathiepane ring is not planar but exists in various puckered conformations. The interconversion between these forms, particularly the ring inversion process, is a key aspect of its stereodynamics. This dynamic behavior is often studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy, which allows for the determination of the energy barriers between different conformers. acs.orgunibas.itsikhcom.net
The pentathiepane ring is characterized by a significantly high barrier to ring inversion. researchgate.netacs.org This high energetic barrier means that the interconversion between conformational isomers is slow on the NMR timescale at room temperature. researchgate.net A practical consequence of this slow inversion is that unsymmetrically substituted pentathiepane or benzopentathiepin derivatives can be isolated as stable, chiral atropisomers. researchgate.net
Computational studies on the isomer lenthionine (1,2,3,5,6-pentathiepane) have quantified the energies of its principal conformations and the barrier to inversion. The most stable conformation is an unsymmetrical twist-chair (TC). The racemization of this conformer proceeds through a plane-symmetrical chair geometry which acts as the transition state. researchgate.net
| Conformation / Process | Relative Energy (kJ mol⁻¹) | Relative Energy (kcal mol⁻¹) |
|---|---|---|
| Twist-Chair (TC) - Most Stable | 0.0 | 0.0 |
| Twist-Boat (TB) | 33.0 | 7.9 |
| Racemization Barrier (TC → TC⁻¹) | 50.7 | 12.1 |
Data derived from ab initio calculations on the isomer 1,2,3,5,6-pentathiepane. researchgate.net
For comparison, experimental studies on a related tetrathiane-bis(spiroadamantane) showed a Gibbs free energy of activation (ΔG‡) for ring inversion of 16.0 kcal mol⁻¹, further highlighting the substantial energy barriers in such sulfur-rich heterocyclic systems. clockss.org
Computational Chemistry Approaches to this compound Structure
Computational chemistry provides powerful tools for investigating molecular structures, properties, and energetics, often complementing experimental data. upc.edukallipos.gr For a molecule like this compound, methods such as Density Functional Theory (DFT) and molecular modeling are invaluable for understanding its complex conformational landscape.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. opcw.orgnih.govnih.govresearchgate.netnih.gov It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties by calculating the electron density of a system. rsc.orgnih.gov
In the context of pentathiepanes, DFT calculations are employed to optimize the geometries of various possible conformers to determine their relative stabilities. researchgate.net For example, ab initio calculations, a related quantum chemistry method, at the Hartree-Fock (HF) level of theory with a 6-31+G* basis set have been successfully used for geometry optimization of lenthionine. researchgate.net Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformations. Furthermore, DFT can be used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. researchgate.netnih.gov
Molecular Modeling for Conformation and Energetic Landscapes
Molecular modeling encompasses a broader set of computational techniques, including molecular mechanics (MM), used to build and analyze molecular models and their dynamic behavior. upc.educompchems.compharmdbm.com Molecular mechanics methods use classical physics and force fields—sets of parameters and functions—to calculate the potential energy of a molecule as a function of its atomic coordinates. compchems.compharmdbm.com
For flexible ring systems like this compound, molecular modeling is essential for exploring the full conformational space and mapping the energetic landscape. researchgate.netarxiv.org The process typically begins with a conformational search using a molecular mechanics force field (e.g., MM3 or MM4) to identify all low-energy minima. sikhcom.net The geometries of these conformers are then further optimized using higher-level methods like DFT or ab initio calculations to obtain more accurate energies and structures. researchgate.netchemrxiv.org
This combined approach allows for the construction of a detailed potential energy surface, identifying the global minimum energy conformation (the most stable structure), other local minima (less stable conformers), and the transition states that connect them. researchgate.netresearchgate.net For lenthionine, this approach identified the unsymmetrical twist-chair (TC) as the most stable conformation and quantified the energy of the twist-boat (TB) form and the transition state for ring inversion, providing a comprehensive picture of its energetic landscape. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 1,2,3,4,5 Pentathiepane
Thermal Decomposition Pathways and Product Characterization
The thermal stability and decomposition of 1,2,3,4,5-pentathiepane and its derivatives are critical areas of study, revealing insights into the fundamental chemistry of polysulfur heterocycles. While detailed mechanistic studies on the parent this compound are not extensively documented in publicly available literature, research on closely related isomers and substituted derivatives provides significant understanding of the probable decomposition pathways.
Notably, the thermal behavior of 1,2,3,5,6-pentathiepane, an isomer of this compound and a key aroma compound in shiitake mushrooms, has been investigated. Upon heating, this compound is known to decompose, yielding simpler, more stable sulfur-containing molecules. The primary decomposition products identified are dimethyl disulfide and dimethyl trisulfide clockss.orgresearchgate.net. This decomposition process is a key factor in the development of the characteristic flavor profile of cooked shiitake mushrooms clockss.org.
In a related context, studies on heated garlic have led to the identification of 6-methyl-1,2,3,4,5-pentathiepane (MPTP) researchgate.netwikipedia.org. This substituted pentathiepane is found to be relatively unstable at room temperature and can interconvert with other sulfur heterocycles, such as 5-methyl-1,2,3,4-tetrathiane (B14312769) (MTTT), in aqueous solutions researchgate.netwikipedia.org. This interconversion suggests a dynamic equilibrium and the inherent lability of the pentathiepane ring structure under certain conditions.
Mechanistically, the thermal decomposition of pentathiepanes is thought to proceed through the homolytic cleavage of the sulfur-sulfur bonds, which are the weakest linkages in the ring. This initial bond scission would lead to the formation of diradical intermediates. These highly reactive species can then undergo a cascade of further reactions, including fragmentation and rearrangement, to form smaller, more thermodynamically stable sulfur compounds. The formation of dimethyl disulfide and dimethyl trisulfide from the thermolysis of 1,2,3,5,6-pentathiepane is consistent with such a pathway, involving the breakdown of the C₂S₅ ring and subsequent stabilization through the formation of smaller alkyl polysulfides clockss.orgresearchgate.net.
The characterization of these decomposition products is typically achieved using gas chromatography coupled with mass spectrometry (GC-MS), which allows for the separation and identification of the volatile sulfur compounds produced during thermolysis researchgate.netwikipedia.org.
While comprehensive kinetic data and detailed computational studies on the decomposition of the parent this compound are scarce, the available information on its isomers and derivatives provides a foundational understanding of its likely thermal behavior.
Table of Identified Thermal Decomposition Products of 1,2,3,5,6-Pentathiepane
| Precursor Compound | Decomposition Product | Analytical Method | Reference(s) |
| 1,2,3,5,6-Pentathiepane | Dimethyl disulfide | GC-MS | clockss.orgresearchgate.net |
| 1,2,3,5,6-Pentathiepane | Dimethyl trisulfide | GC-MS | clockss.orgresearchgate.net |
Biological and Biochemical Research Pathways of 1,2,3,4,5 Pentathiepane
Enzymology of 1,2,3,5,6-Pentathiepane Biosynthesis
The formation of 1,2,3,5,6-pentathiepane is a multi-step process initiated by cellular disruption and involving a cascade of enzymatic and non-enzymatic reactions. mdpi.comsemanticscholar.org This pathway begins with a stable precursor and proceeds through highly reactive intermediates. researchgate.net
Elucidation of Precursor Metabolism (e.g., Lentinic Acid)
The primary precursor to 1,2,3,5,6-pentathiepane in Shiitake mushrooms is lentinic acid, a γ-L-glutamyl-cysteine sulfoxide (B87167) derivative. researchgate.net This compound is stable within intact mushroom cells. researchgate.net The process of forming lenthionine (B1200207) is initiated when the mushroom tissue is cut or homogenized, bringing the precursor into contact with the necessary enzymes. tandfonline.com The concentration of lentinic acid can increase during the initial stages of drying mushrooms, suggesting that moderate heating may stimulate its synthesis. researchgate.net Studies have shown that the content of lentinic acid in dried shiitake can serve as an indicator of the potential for aroma development upon rehydration. researchgate.net
| Precursor Compound | Organism | Role in Biosynthesis |
| Lentinic Acid | Lentinula edodes (Shiitake mushroom) | The primary, stable precursor that initiates the enzymatic cascade leading to the formation of 1,2,3,5,6-pentathiepane upon tissue disruption. researchgate.nettandfonline.com |
Mechanisms of Cysteine Sulfoxide Lyase (C-S Lyase) Activity
Following the action of GGT, the resulting desglutamyl lentinic acid is acted upon by cysteine sulfoxide lyase (C-S lyase), an enzyme dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. researchgate.nettandfonline.com This enzyme catalyzes the α,β-elimination of the L-cysteine sulfoxide derivative, cleaving the C-S bond to produce pyruvic acid, ammonia (B1221849), and a highly reactive sulfenic acid intermediate. researchgate.nettandfonline.com Research has shown that the C-S lyase in L. edodes is a homodimer. tandfonline.com While it performs a similar function to alliinase in garlic, the shiitake C-S lyase has distinct properties, including different N-terminal amino acid sequences and isoelectric points. tandfonline.com Interestingly, one study has suggested that the L. edodes C-S lyase (Lecsl) may function as a novel cysteine desulfurase, capable of acting on both S-methyl-L-cysteine sulfoxide and L-cysteine. researchgate.netnih.gov
| Enzyme | Abbreviation | Cofactor | Substrate | Product | Role in Biosynthesis |
| γ-Glutamyl Transpeptidase | GGT | - | Lentinic Acid | Desglutamyl lentinic acid | Catalyzes the initial step by removing the γ-glutamyl moiety from the precursor. researchgate.netnih.gov |
| Cysteine Sulfoxide Lyase | C-S Lyase | Pyridoxal 5'-phosphate (PLP) | Desglutamyl lentinic acid | Sulfenic acid, pyruvic acid, ammonia | Catalyzes the second enzymatic step, leading to a highly reactive intermediate. researchgate.nettandfonline.com |
Intermediates and Non-Enzymatic Reactions in Biosynthetic Cascades
The sulfenic acid produced by C-S lyase is extremely unstable and immediately undergoes non-enzymatic reactions. researchgate.net Two molecules of the sulfenic acid intermediate rapidly condense to form an unstable thiosulfinate. mdpi.com This thiosulfinate compound then undergoes further spontaneous degradation and rearrangement, leading to a complex mixture of cyclic polysulfides, including 1,2,3,5,6-pentathiepane (lenthionine), as well as other compounds like 1,2,4-trithiolane (B1207055) and 1,2,4,5-tetrathiane. researchgate.netoup.commdpi.com The entire cascade, from the enzymatic production of sulfenic acid to the formation of the final sulfur compounds, occurs rapidly upon tissue damage. researchgate.net
Biochemical Activities and Molecular Target Research
Research into the biochemical effects of 1,2,3,5,6-pentathiepane has identified specific interactions with physiological pathways, most notably those involved in hemostasis.
Investigation of Platelet Aggregation Inhibition Mechanisms
1,2,3,5,6-Pentathiepane has been identified as an inhibitor of platelet aggregation. sciopen.comresearchgate.net In vivo studies have demonstrated that orally administered lenthionine can exert a rapid and significant inhibitory effect on platelet aggregation. sciopen.com Further investigation into its mechanism suggests that lenthionine prevents platelet aggregation by inhibiting the activation of the αIIbβ3 integrin, a key receptor involved in the final common pathway of platelet aggregation. researchgate.net This inhibitory action appears to occur downstream of the arachidonic acid cascade. researchgate.net Encapsulating lenthionine in α-cyclodextrin has been shown to enhance its bioavailability and its inhibitory effect on platelet aggregation. sciopen.com
Studies on Enzyme Inhibition Profiles (e.g., Bacterial DNA Ligase)
While research into the specific inhibitory action of 1,2,3,4,5-pentathiepane on bacterial DNA ligase is not extensively documented in available literature, related compounds within the pentathiepane family have demonstrated notable antimicrobial properties. Bacterial NAD+-dependent DNA ligase (LigA) is considered an attractive target for broad-spectrum antibacterial therapies because it is essential for bacterial survival and is structurally distinct from the ATP-dependent ligases found in eukaryotes. nih.govnih.gov
Substituted benzopentathiepines, which feature the pentathiepine ring, have been identified as having pronounced antimicrobial activity. researchgate.net For instance, lissoclinotoxin A exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net Further research into synthetic benzopentathiepin-6-amines has suggested that bacterial DNA ligase may be one of the targets for their antibacterial activity against Staphylococcus aureus. researchgate.net
Additionally, studies on heterocyclic sulfur compounds generated from heated garlic have identified derivatives of this compound. evitachem.comkoreascience.kr Specifically, 6-methyl-1,2,3,4,5-pentathiepane (MPTP) has shown antimicrobial activity against various yeasts, with a minimum inhibitory concentration (MIC) ranging from 1 to 6 ppm. evitachem.comkoreascience.krresearchgate.net This suggests that the pentathiepane ring system is a key structural feature for potential antimicrobial action, though the precise enzymatic targets require more direct investigation.
Table 1: Antimicrobial Activity of Pentathiepane-Related Compounds
| Compound | Source/Type | Observed Activity | Target Organism(s) | MIC/Activity Level |
|---|---|---|---|---|
| Lissoclinotoxin A | Natural (Marine Tunicate) | Antibacterial, Antifungal | Candida albicans, Gram-positive/negative bacteria | 0.1-40 µg/ml researchgate.net |
| Substituted benzopentathiepin-6-amines | Synthetic | Antibacterial, Antifungal | Staphylococcus aureus (MRSA), Candida albicans | 1-4 µg/mL researchgate.net |
| 6-Methyl-1,2,3,4,5-pentathiepane (MPTP) | Natural (Heated Garlic) | Antimicrobial | Yeasts | 1-6 ppm evitachem.comkoreascience.krresearchgate.net |
Role in Organosulfur Compound Metabolism within Biological Systems
This compound and its isomers are products of complex metabolic pathways involving sulfur-containing amino acid precursors. The biosynthesis of these cyclic polysulfides is a notable aspect of the biochemistry of certain fungi and plants.
In shiitake mushrooms (Lentinula edodes), the characteristic flavor compound lenthionine (1,2,3,5,6-pentathiepane) is generated from the precursor lentinic acid. semanticscholar.org This transformation is a two-step enzymatic process catalyzed sequentially by γ-glutamyl transpeptidase (GGT) and C-S lyase. researchgate.netsci-hub.se The C-S lyase enzyme is considered the crucial step in the formation of the final volatile sulfur compounds. wiley.com Interestingly, the same metabolic pathway that produces lenthionine in shiitake mushrooms also generates formaldehyde (B43269) as a byproduct. semanticscholar.org
In other organisms, similar pathways lead to different cyclic polysulfides. In ripe stinky beans (Parkia speciosa), the 1,2,3,5,6-pentathiepane isomer is formed from the transformation of djenkolic acid by a C-S lyase, followed by the oxidation of the resulting methanedithiol. annualreviews.org This process is responsible for the bean's strong, pungent aroma. annualreviews.org Furthermore, derivatives such as 6-butyl- and 6-methyl-1,2,3,4,5-pentathiepane have been identified as being formed during the thermal processing of garlic, indicating a non-enzymatic degradation pathway from sulfur precursors like alliin. evitachem.comkoreascience.kr
Interactions with Biological Macromolecules and Supramolecular Assemblies
Formation of Inclusion Complexes for Stability and Biochemical Studies (e.g., with Cyclodextrins)
Volatile and hydrophobic compounds like pentathiepanes present challenges for their application and study due to their limited water solubility and stability. sciopen.comisnff-jfb.com Encapsulation within host molecules, such as cyclodextrins, is a widely used technique to overcome these limitations. beilstein-journals.orgnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form stable inclusion complexes with guest molecules. beilstein-journals.orgnih.gov
A detailed study on lenthionine (1,2,3,5,6-pentathiepane), an isomer of this compound, demonstrated the effectiveness of this approach. sciopen.comisnff-jfb.com Researchers successfully formed an inclusion complex of lenthionine with α-cyclodextrin (α-CD). sciopen.comisnff-jfb.com The formation of this stable complex was confirmed using nuclear magnetic resonance (NMR) analyses. sciopen.com The study found that the inclusion of lenthionine within the α-CD cavity markedly suppressed its release and enhanced its bioavailability. sciopen.comisnff-jfb.com This encapsulation not only improves stability but can also mitigate strong flavors, expanding the potential for biochemical and functional food applications. sciopen.com While this specific study focused on the 1,2,3,5,6-isomer, the principle applies to other hydrophobic pentathiepanes, offering a viable method for enhancing their solubility and stability for research purposes. researchgate.net
Table 2: Characteristics of Lenthionine/α-Cyclodextrin Inclusion Complex
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Host Molecule | α-Cyclodextrin (α-CD) | Smallest native cyclodextrin, suitable for encapsulating specific guest molecules. | sciopen.com |
| Guest Molecule | Lenthionine (1,2,3,5,6-Pentathiepane) | Volatile, hydrophobic compound responsible for shiitake flavor. | sciopen.com |
| Inclusion Ratio | 1:2 (Lenthionine:α-CD) | Indicates the stoichiometry of the stable complex formed. | sciopen.comisnff-jfb.com |
| Effect on Stability | Markedly suppressed release of lenthionine. | Encapsulation protects the guest molecule, increasing its stability. | sciopen.com |
Relationship to Volatile Compound Profiles in Biological Systems
Pentathiepanes are significant contributors to the volatile compound profiles of several well-known biological sources, where they play a crucial role in defining the characteristic aroma and flavor.
In fresh shiitake mushrooms, lenthionine (1,2,3,5,6-pentathiepane) is identified as one of the major volatile components, alongside C8 compounds like 1-octen-3-ol. researchgate.net One analysis identified 1,2,3,5,6-pentathiepane as constituting 8.2% of the major volatile compounds in fresh shiitake. researchgate.net The profile of these sulfur compounds can change based on processing; for instance, drying can lead to losses of some cyclic sulfur compounds, while soaking dried mushrooms can significantly increase the content of lenthionine. researchgate.net The formation of these compounds is enzymatic, arising from precursors like lentinic acid. sci-hub.senih.gov
Beyond mushrooms, the this compound ring system is found in other species. It is among the cyclic polysulfides responsible for the potent, pungent odor of ripe stinky beans. annualreviews.orgnih.gov Additionally, derivatives such as 6-butyl-1,2,3,4,5-pentathiepane (B5003247) and 6-methyl-1,2,3,4,5-pentathiepane are generated in trace amounts during the heating of garlic, contributing to its complex aroma profile alongside other diallyl polysulfides. evitachem.com
Table 3: this compound and Isomers in Biological Volatile Profiles
| Compound/Isomer | Biological Source | Role in Volatile Profile | Reference |
|---|---|---|---|
| 1,2,3,5,6-Pentathiepane (Lenthionine) | Shiitake Mushroom (Lentinula edodes) | Major contributor to characteristic sulfurous aroma. | sci-hub.seresearchgate.net |
| 1,2,3,5,6-Pentathiepane | Stinky Bean (Parkia speciosa) | Contributes to the strong, pungent odor. | annualreviews.orgnih.gov |
| 6-Butyl-1,2,3,4,5-pentathiepane | Heated Garlic (Allium sativum) | Trace volatile compound formed during heating. | evitachem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3,5,6-Pentathiepane (Lenthionine) |
| 1-octen-3-ol |
| 4-Methyl-1,2,3-trithiolane (MTTT) |
| 6-Butyl-1,2,3,4,5-pentathiepane |
| 6-Methyl-1,2,3,4,5-pentathiepane (MPTP) |
| Alliin |
| α-Cyclodextrin |
| Bacterial NAD+-dependent DNA ligase (LigA) |
| C-S Lyase |
| Diallyl polysulfides |
| Djenkolic acid |
| Formaldehyde |
| γ-glutamyl transpeptidase (GGT) |
| Lentinic acid |
| Lissoclinotoxin A |
| Methanedithiol |
Theoretical and Computational Chemistry Studies of 1,2,3,4,5 Pentathiepane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations have been instrumental in elucidating the electronic properties and relative stabilities of the various conformations of 1,2,3,4,5-pentathiepane. These methods offer a detailed view of the molecule's energetic landscape.
Density Functional Theory (DFT) has become a popular method for studying this compound due to its balance of computational cost and accuracy. opcw.orgwikipedia.org DFT calculations are based on the electron density rather than the complex many-electron wavefunction, making it suitable for larger molecules. opcw.orgwikipedia.org Studies employing DFT have been used to investigate the degradation products of Levinstein Mustard, where this compound is a potential sulfur-rich heterocycle formed. opcw.org For instance, calculations using the OLYP functional and a TZ2P basis set have been performed to understand the electronic structure of related reactive intermediates. opcw.org
DFT methods have also been applied to understand the formation of pentathiepanes from thioketones and elemental sulfur. mdpi.com These calculations help to rationalize the complex reaction mechanisms that can lead to various sulfur-rich heterocycles, including 1,2,3,5,6-pentathiepanes. mdpi.com
Ab initio and semi-empirical methods have also been applied to study this compound, often providing complementary information to DFT studies.
Ab Initio Methods: These methods solve the Schrödinger equation from first principles without extensive use of empirical parameters. For lenthionine (B1200207) (a substituted 1,2,3,5,6-pentathiepane), ab initio calculations at the Hartree-Fock (HF/6-31+G) level for geometry optimization and MP2/6-31+G for single-point energy calculations have been reported. researchgate.netresearchgate.netresearchgate.net These studies identified the unsymmetrical twist-chair (TC) conformation as the most stable, with the twist-boat (TB) form being significantly less stable. researchgate.netresearchgate.netresearchgate.net The energy barrier for the conformational racemization of the twist-chair form via a plane-symmetrical chair transition state was also calculated. researchgate.netresearchgate.net
Semi-Empirical Methods: These methods simplify the Hartree-Fock formalism by using empirical parameters, making them computationally faster for very large molecules. wikipedia.org While specific applications of semi-empirical methods like AM1 and PM3 to this compound are less commonly detailed in readily available literature compared to DFT and ab initio methods, they are generally used to gain initial insights into molecular geometries and stabilities before employing more rigorous techniques. wikipedia.orgnumberanalytics.comststephens.net.in They are particularly useful for exploring potential energy surfaces and identifying various conformers. numberanalytics.comststephens.net.in
Density Functional Theory (DFT) Applications
Reaction Pathway Modeling and Transition State Analysis
Understanding the formation and interconversion of this compound isomers requires modeling reaction pathways and analyzing the associated transition states. Computational methods are crucial for mapping out the potential energy surface that governs these transformations.
Theoretical studies have explored the conformational racemization of the twist-chair conformation of lenthionine, a derivative of this compound. researchgate.netresearchgate.net These calculations have identified a plane-symmetrical chair geometry as the transition state for this process and have determined the activation energy required for this interconversion. researchgate.netresearchgate.net For instance, ab initio calculations have estimated the energy barrier for this racemization to be 50.7 kJ mol⁻¹. researchgate.netresearchgate.net
Furthermore, the formation of pentathiepanes from the reaction of thioketones with elemental sulfur has been investigated. mdpi.com Reaction pathway modeling suggests a stepwise mechanism involving the formation of intermediate species that can undergo ring-expansion to yield the final pentathiepane product. mdpi.com These models help to explain the formation of 1,2,3,5,6-pentathiepanes over other possible sulfur heterocycles. mdpi.com
Molecular Dynamics Simulations for Conformational Behavior and Interactions
Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of this compound in different environments. nih.govua.ac.be By simulating the motion of atoms over time, MD can reveal the accessible conformations and the interactions that govern the molecule's behavior. nih.gov
While specific, detailed MD simulation studies solely focused on this compound are not extensively documented in the provided search results, the principles of MD are highly applicable. Such simulations could elucidate the conformational landscape, including the frequent transitions between different chair and boat forms. For lenthionine, it has been noted that in addition to ring inversion, the seven-membered ring undergoes pseudorotation, a dynamic process that would be well-suited for study via MD simulations. mundialsiglo21.com
MD simulations are also valuable for understanding how the pentathiepane ring interacts with other molecules, which is crucial for predicting its behavior in complex systems. nih.gov
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated structures and conformations.
For cyclic polysulfides like this compound, Raman spectroscopy is a valuable tool for structural characterization. researchgate.net Theoretical calculations can predict the vibrational frequencies and Raman intensities associated with different conformers. These predicted spectra can then be compared with experimental Raman spectra to identify the specific conformations present in a sample. researchgate.net For instance, characteristic Raman bands for S-S stretching vibrations can help distinguish between different isomers and stereoisomers of sulfur-containing heterocycles. researchgate.net
Similarly, NMR spectroscopy is a key technique for studying the conformational dynamics of pentathiepanes. mundialsiglo21.com Theoretical calculations of NMR chemical shifts and coupling constants for different conformers can aid in the interpretation of experimental NMR data, especially in cases where multiple conformers are in equilibrium. mundialsiglo21.com
Natural Occurrence, Isolation Methodologies, and Analogues of 1,2,3,4,5 Pentathiepane
Isolation and Characterization from Natural Sources
While organic polysulfanes are found in various natural sources, the specific isolation of the parent compound 1,2,3,4,5-pentathiepane is not widely documented. researchgate.net However, its derivatives and isomers are well-known natural products.
Lentinula edodes, the shiitake mushroom, is a well-established source of cyclic organosulfur compounds that are responsible for its characteristic aroma. pubhort.orgmdpi.com Extensive research has identified the principal aroma-bearing substance as lenthionine (B1200207), a compound established to be 1,2,3,5,6-pentathiepane , an isomer of this compound. pubhort.orgmdpi.comwikipedia.org The major volatile compounds in fresh shiitake have been identified as 1-octen-3-ol, 2-octanone, 1,2,4-trithiolane (B1207055), and lenthionine (1,2,3,5,6-pentathiepane). researchgate.net While shiitake mushrooms are a rich source of cyclic polysulfides, current scientific literature does not support the isolation of the specific isomer this compound from this fungus. The focus remains on lenthionine and other related sulfur heterocycles like 1,2,4-trithiolane and 1,2,4,5-tetrathiane. researchgate.netresearchgate.net
The pentathiepin ring system is a core structural feature in a class of potent cytotoxic and antimicrobial agents isolated from marine organisms, particularly tunicates (ascidians). uni-greifswald.deresearchgate.net These natural products, such as Varacin (B3186902) and Lissoclinotoxin A, contain a benzopentathiepin moiety, which is a derivative where a pentathiepane ring is fused to a benzene (B151609) ring. researchgate.netacs.org
Varacin was first isolated from the marine ascidian Lissoclinum vareau. acs.org Lissoclinotoxin A, another related benzopentathiepin, was isolated from the tunicate Lissoclinum perforatum. researchgate.netresearchgate.net The structures of these compounds have been confirmed through total synthesis, highlighting the unique dopamine-related benzopentathiepin core. researchgate.netacs.org These natural products are noted for their chirality, which arises from a high energy barrier to the inversion of the pentathiepin ring. acs.org
| Natural Product | Core Structure | Source Organism |
| Varacin | Benzopentathiepin | Lissoclinum vareau (Marine Ascidian) acs.org |
| Lissoclinotoxin A | Benzopentathiepin | Lissoclinum perforatum (Tunicate) researchgate.netresearchgate.net |
| Isolissoclinotoxin A | Benzopentathiepin | Synthetic/Isomeric form researchgate.net |
Solid Phase Microextraction (SPME) is a modern, solvent-free technique frequently employed for the extraction and analysis of volatile and semi-volatile organic compounds from various matrices. researchgate.netsci-hub.se In the context of natural products, HS-SPME (Headspace-SPME) combined with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing the aroma profile of mushrooms like Lentinula edodes. researchgate.netresearchgate.net This technique has been instrumental in identifying numerous volatile compounds, including the cyclic sulfur compounds characteristic of shiitake, such as lenthionine (1,2,3,5,6-pentathiepane) and 1,2,4-trithiolane. researchgate.netresearchgate.net While SPME is a powerful tool for isolating related cyclic polysulfides, its specific application for the isolation of this compound from natural sources is not explicitly detailed in available research, which has primarily focused on its more abundant isomers.
Marine Organisms: Derivatives within Natural Products (e.g., Lissoclinotoxin A, Varacins)
Biosynthetic Origins and Precursor Characterization
The biosynthesis of cyclic polysulfanes in nature often involves complex enzymatic pathways. For the well-studied isomer of this compound, lenthionine, the pathway in Lentinula edodes has been elucidated. pubhort.orgmdpi.com It begins with a precursor named lentinic acid, a derivative of γ-glutamyl cysteine sulfoxide (B87167). pubhort.org The formation of lenthionine from lentinic acid is catalyzed by at least two enzymes: γ-glutamyl transpeptidase (GGT) and a C-S lyase (cysteine sulfoxide lyase). pubhort.orgmdpi.com However, a specific biosynthetic pathway and the corresponding precursors leading to the formation of the This compound isomer are not characterized in the scientific literature.
Synthesis and Research of this compound Analogues and Derivatives
While the parent this compound is synthetically accessible, significant research has been directed towards its fused-ring analogues, particularly substituted benzopentathiepins, due to the biological activity of their naturally occurring counterparts. researchgate.netnih.gov
Benzopentathiepins are compounds featuring a this compound ring fused to a benzene ring. Their synthesis has been achieved through several methodologies, allowing for a variety of structural variations.
A common synthetic route involves the reaction of 1,2-benzenedithiols with a sulfur-transfer reagent. researchgate.net For example, benzopentathiepins can be synthesized in high yields by reacting 1,2-benzenedithiols with elemental sulfur in liquid ammonia (B1221849) at room temperature. researchgate.netresearchgate.net Another effective method is the treatment of nucleophilic heterocycles with disulfide dichloride (S₂Cl₂) in the presence of a base like DABCO. nih.gov
Research has produced a range of substituted benzopentathiepins to explore structure-activity relationships. nih.gov
Electron-Withdrawing Groups: The introduction of groups like a trifluoromethyl (CF₃) substituent has been shown to be beneficial for the inhibitory potency of certain benzopentathiepins, such as in the STEP phosphatase inhibitor TC-2153 (8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine). nih.gov
Amine Functionality: An amino group on the benzene ring, while important for aqueous solubility, can be acylated to introduce other functional groups or reporter tags without losing the core activity. nih.gov
Hydroxyl Groups: Benzopentathiepins with hydroxyl groups have been synthesized, for instance, by the demethylation of a methoxy-substituted precursor. researchgate.net
These synthetic efforts enable the rapid preparation of diverse analogues from common intermediates, facilitating further investigation into their biological applications. nih.gov
Ferrocenopentathiepin and Other Organometallic Derivatives
The incorporation of organometallic fragments, such as ferrocene (B1249389), into cyclic polysulfide structures has led to the development of novel compounds with unique electrochemical and structural properties. A notable example is ferrocenopentathiepin, a stable pentathiepin fused to a cyclopentadienyl (B1206354) ring of a ferrocene unit.
The synthesis of ferrocenopentathiepin has been achieved through the reaction of a stable synthetic equivalent of the unstable 1,2-ferrocenedithiol with a sulfur source. researchgate.net Specifically, 2,2-dimethylferroceno[1,2-d] Current time information in Bangalore, IN.acs.orgacs.orgdithiastannole can be treated with an electrophile containing sulfur atoms to yield the target ferrocenopentathiepin. researchgate.netresearchgate.net Another approach involves the transformation of diferroceno[1,2-c:1″,2″-g] Current time information in Bangalore, IN.acs.orguzh.chresearchgate.nettetrathiocin, which upon reduction and reaction with a suitable sulfur source, can also lead to the formation of ferrocenopentathiepin. researchgate.net
The molecular structure of ferrocenopentathiepin has been extensively characterized using various spectroscopic methods including NMR, IR, and mass spectrometry, with its definitive structure confirmed by X-ray crystallographic analysis. researchgate.netresearchgate.net These studies reveal a seven-membered ring containing five contiguous sulfur atoms fused to one of the cyclopentadienyl rings of the ferrocene moiety.
The development of organometallic derivatives of pentathiepane extends beyond ferrocene. The reaction of platinum(0) complexes with 1,2,3,5,6-pentathiepanes has been studied, leading to the formation of various platinum-sulfur complexes. For instance, the reaction of 3,3,5,5-tetraphenyl-1,2,3,5,6-pentathiepane with (Ph₃P)₂Pt(η²-C₂H₄) results in a mixture of platinum complexes, including a bis-thiolato platinum(II) complex. researchgate.netresearchgate.net
Table 1: Synthesis and Characterization of Ferrocenopentathiepin
| Precursor | Reagent | Product | Characterization Methods | Reference |
|---|---|---|---|---|
| 2,2-Dimethylferroceno[1,2-d] Current time information in Bangalore, IN.acs.orgacs.orgdithiastannole | Sulfur electrophile | Ferrocenopentathiepin | NMR, IR, Mass Spec, X-ray Crystallography | researchgate.net, researchgate.net |
| Diferroceno[1,2-c:1″,2″-g] Current time information in Bangalore, IN.acs.orguzh.chresearchgate.nettetrathiocin | Reduction followed by sulfur source | Ferrocenopentathiepin | NMR, IR, Mass Spec, X-ray Crystallography | researchgate.net |
Heteroatom-Substituted Pentathiepanes (e.g., Germanium Analogs like 1,2,3,4,5,6-Pentathiagermepane)
The substitution of a carbon atom within the pentathiepane ring with a heteroatom has given rise to a class of compounds with novel structural and reactive properties. A significant example is the germanium analog, 1,2,3,4,5,6-pentathiagermepane.
The synthesis of this germanium-containing cyclic polysulfide was achieved through the reaction of a stable germabenzene, bearing a bulky substituent group (2,4,6-tris[bis(trimethylsilyl)methyl]phenyl), with elemental sulfur. researchgate.netims.ac.jp This reaction also yielded a five-membered ring analog, a 1,2,3,4-trithiagermolane. ims.ac.jpresearchgate.net The formation of the seven-membered 1,2,3,4,5,6-pentathiagermepane represents a novel expansion of the cyclic polysulfide family to include heavier group 14 elements. ims.ac.jp
The molecular structure of 1,2,3,4,5,6-pentathiagermepane has been unequivocally determined by X-ray crystallographic analysis, which confirmed the seven-membered ring structure containing one germanium atom and six sulfur atoms. ims.ac.jpresearchgate.net The newly synthesized polychalcogenides containing a germanium atom were also characterized by NMR spectroscopy and elemental analysis. ims.ac.jp
Table 2: Synthesis of a Germanium Analog of Pentathiepane
| Reactant 1 | Reactant 2 | Product | Byproduct | Reference |
|---|---|---|---|---|
| Stable Germabenzene (with Tbt group) | Elemental Sulfur | 1,2,3,4,5,6-Pentathiagermepane | 1,2,3,4-Trithiagermolane | researchgate.net, researchgate.net, ims.ac.jp |
Other Cyclic Polysulfides (e.g., Tetrathianes, Trithiolanes, Hexathiepanes) as Related Research Systems
The study of this compound is part of a broader research interest in cyclic polysulfides. Several other classes of these sulfur-rich heterocycles, including tetrathianes, trithiolanes, and hexathiepanes, serve as important related systems for comparative studies of structure, reactivity, and properties.
Tetrathianes: 1,2,4,5-Tetrathianes are six-membered rings containing four sulfur atoms and two carbon atoms. They can be synthesized from thioketones by reaction with sulfur under catalytic conditions. clockss.org The reactivity of tetrathianes has been investigated, with a notable interest in their reduction and ring-size alteration reactions. researchgate.nettandfonline.com The reaction of 3,3,6,6-tetraphenyl-1,2,4,5-tetrathiane with a platinum(0) complex has been shown to yield platinum-sulfur cluster compounds. researchgate.net
Trithiolanes: Trithiolanes are five-membered rings with three sulfur atoms. 1,2,4-Trithiolanes are found in nature, for instance in shiitake mushrooms and stink beans. uzh.chresearchgate.net Synthetic routes to 1,2,3-trithiolanes and 1,2,4-trithiolanes have been developed. For example, ruthenium-catalyzed reactions of thiiranes can produce 1,2,3-trithiolanes. acs.orgacs.orgnih.gov The thermal decomposition of 1,2,4-trithiolanes can lead to the formation of reactive thiocarbonyl S-sulfides. uzh.ch
Hexathiepanes: Hexathiepanes are seven-membered rings containing six sulfur atoms. 1,2,3,4,5,6-Hexathiepane has been isolated in small amounts from shiitake mushrooms alongside lenthionine (1,2,3,5,6-pentathiepane). jst.go.jp Abiotic synthesis of hexathiepane (B91399) has also been observed under simulated hydrothermal conditions from the reaction of carbon disulfide. science.govnih.govresearchgate.net In some sulfurization reactions of thioketones, the formation of hexathiepanes has been noted. mdpi.comthieme-connect.de
Table 3: Comparison of Related Cyclic Polysulfides
| Compound Class | Ring Size | Number of Sulfur Atoms | Example of Synthesis | Natural Occurrence/Formation | Reference |
|---|---|---|---|---|---|
| Tetrathianes | 6 | 4 | Reaction of thioketones with sulfur | - | clockss.org |
| Trithiolanes | 5 | 3 | Ruthenium-catalyzed reaction of thiiranes | Shiitake mushrooms, Stink beans | acs.org, acs.org, nih.gov, uzh.ch, researchgate.net |
| Hexathiepanes | 7 | 6 | Reaction of carbon disulfide under hydrothermal conditions | Shiitake mushrooms, Abiotic synthesis | science.gov, jst.go.jp, nih.gov, researchgate.net |
Q & A
Q. How can researchers integrate fragmented literature on pentathiepane’s sulfur-mediated reaction mechanisms into a unified model?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map mechanistic proposals. Apply cheminformatics tools (e.g., reaction network analysis) to identify consensus pathways. Validate hypotheses via kinetic isotope effects (KIEs) and trapping experiments for proposed intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
